1-Menthene, also known as p-Menth-1-ene, is a bicyclic monoterpene with the molecular formula . It is characterized by its unique structure, which includes a cyclohexene ring with a methyl group and an isopropyl group attached. The compound has a boiling point of approximately 174.5 °C and a melting point of 132 °C, with a density of 0.819 g/cm³ at 21 °C . It is commonly found in essential oils and has a pleasant minty aroma, making it valuable in the fragrance and flavor industries.
Research indicates that 1-Menthene exhibits various biological activities. It has been studied for its potential antimicrobial properties and its ability to act as an insect repellent. Additionally, some studies suggest that it may possess anti-inflammatory effects, contributing to its use in traditional medicine and herbal remedies . Its pleasant scent also makes it a candidate for use in aromatherapy.
1-Menthene can be synthesized through several methods:
The applications of 1-Menthene are diverse:
Interaction studies involving 1-Menthene focus primarily on its biological effects and chemical reactivity. For instance, studies have shown that it interacts favorably with various biological targets, exhibiting potential synergistic effects when combined with other natural compounds. The compound's interactions with enzymes and receptors are areas of ongoing research, particularly concerning its antimicrobial and anti-inflammatory properties .
Several compounds are structurally similar to 1-Menthene. Here are some notable comparisons:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Limonene | A precursor to 1-Menthene; widely used in fragrances. | |
| Carvone | Contains a ketone functional group; minty aroma. | |
| Alpha-Pinene | Found in pine resin; known for its fresh scent. | |
| Beta-Pinene | Isomer of alpha-pinene; used in flavoring and fragrances. | |
| Myrcene | Commonly found in cannabis; contributes to aroma. |
What sets 1-Menthene apart from these similar compounds is its specific bicyclic structure that provides distinct aromatic properties and potential biological activities. Its ability to act as an effective solvent for extracting bioactive compounds further enhances its value in both industrial and research applications.
The study of 1-menthene is rooted in early 20th-century terpene chemistry. Initial reports of its synthesis emerged from the dehydration of menthol, a process catalyzed by acids such as phosphoric or sulfuric acid. For instance, heating menthol with $$ \text{H}2\text{SO}4 $$ at elevated temperatures yielded 1-menthene alongside water, marking one of the earliest routes to this compound.
By the mid-20th century, advancements in hydrogenation and isomerization techniques enabled the production of 1-menthene from related terpenes like limonene and 3-carene. Patent literature from the 1960s highlights its role as an intermediate in menthol synthesis, particularly via catalytic hydrogenation of menthone derivatives. These historical developments underscore its industrial relevance in the flavor and fragrance sectors.
1-Menthene features a cyclohexene ring with a methyl group at position 1 and an isopropyl group at position 4 (Figure 1). The double bond between C1 and C2 confers reactivity, enabling hydrogenation, oxidation, and Diels-Alder reactions. Stereoisomerism arises from the spatial arrangement of substituents, with enantiomers differing in optical rotation.
Monoterpenes, derived from geranyl pyrophosphate (GPP), are classified into acyclic, monocyclic, and bicyclic subgroups. 1-Menthene falls into the monocyclic category, alongside limonene and terpinolene, and serves as a precursor to oxygenated derivatives like menthol and menthone.
| Compound | Structure | Boiling Point (°C) | Key Applications |
|---|---|---|---|
| 1-Menthene | Monocyclic | 173–177 | Fragrances, organic synthesis |
| Limonene | Monocyclic | 176 | Solvents, flavors |
| α-Pinene | Bicyclic | 155 | Pharmaceuticals, resins |
Recent studies highlight 1-menthene’s potential as a natural antimicrobial agent. Its hydrophobic nature disrupts microbial cell membranes, offering applications in food preservation and cosmetics.
1-Menthene represents a significant monoterpene compound with the molecular formula C₁₀H₁₈ and a molecular weight of 138.25 grams per mole [1] [2]. The compound exhibits a cyclohexene ring structure featuring a methyl group at position 1 and an isopropyl substituent at position 4, formally designated as 1-methyl-4-(1-methylethyl)cyclohexene [1] [3]. The molecular architecture presents a six-membered ring with one double bond positioned between carbons 1 and 2, creating the characteristic alkene functionality that defines the menthene family [2] [33].
The three-dimensional conformational landscape of 1-menthene demonstrates considerable complexity due to the presence of multiple rotatable bonds and the flexible cyclohexene framework [29]. Computational studies utilizing density functional theory methods have revealed that the compound adopts preferential conformations where the cyclohexene ring maintains a half-chair geometry, minimizing steric interactions between the isopropyl and methyl substituents [29] [30]. The isopropyl group at position 4 exhibits rotational freedom, with energy calculations indicating distinct rotameric states that contribute to the overall conformational ensemble [29].
Nuclear magnetic resonance spectroscopic analysis has provided valuable insights into the conformational behavior of 1-menthene in solution [27] [29]. The proton nuclear magnetic resonance spectrum displays characteristic signals for the vinyl proton, methyl groups, and the cyclohexene ring protons, with coupling patterns that reflect the preferred conformational states [27]. The conformational analysis reveals that the compound exists as a dynamic mixture of conformers at room temperature, with rapid interconversion between different ring puckering modes [29] [47].
Table 1: Physical Properties of 1-Menthene
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₈ | [1] |
| Molecular Weight | 138.25 g/mol | [1] [2] |
| Boiling Point | 172.1°C at 760 mmHg | [40] |
| Density | 0.823 g/cm³ | [40] |
| Refractive Index | 1.458 | [40] |
| Flash Point | 44.8°C | [40] |
The menthene family encompasses several positional isomers that differ in the location of the carbon-carbon double bond within the cyclohexene ring system [31] [32]. 1-Menthene features the double bond between carbons 1 and 2, while 2-menthene possesses the unsaturation between carbons 2 and 3, creating distinct chemical and physical properties [9] [32]. The positional relationship between these isomers represents a fundamental aspect of structural chemistry, where the relocation of the double bond significantly influences molecular reactivity and stability [31] [34].
2-Menthene exists in both cis and trans geometric configurations, with the cis-2-menthene form having been extensively characterized through gas chromatographic and mass spectrometric techniques [9] [32]. The compound cis-2-menthene, also known as cis-3-isopropyl-6-methylcyclohexene, demonstrates different retention indices and fragmentation patterns compared to 1-menthene [9] [32]. The positional isomerism between 1-menthene and 2-menthene creates compounds with distinct boiling points, with 2-menthene typically exhibiting slightly different volatility characteristics [32].
Industrial synthesis processes have demonstrated the interconversion between menthene positional isomers through catalytic hydrogenation and isomerization reactions [35]. Selective hydrogenation of para-menthadienes using ruthenium catalysts can produce predominantly 1-menthene or 3-menthene depending on reaction conditions, while conventional nickel or palladium catalysts tend to favor 2-menthene formation [35]. These synthetic pathways highlight the importance of understanding positional isomerism for controlling product distribution in menthene synthesis [35].
Table 2: Comparison of Menthene Positional Isomers
| Isomer | Double Bond Position | Alternative Name | CAS Number |
|---|---|---|---|
| 1-Menthene | C1-C2 | p-Menth-1-ene | 5502-88-5 [37] |
| 2-Menthene (cis) | C2-C3 | cis-3-isopropyl-6-methylcyclohexene | 2230-85-5 [9] |
| 3-Menthene | C3-C4 | p-Menth-3-ene | 500-00-5 [14] |
The stereochemical complexity of 1-menthene arises from the presence of a chiral center at carbon 4, where the isopropyl substituent is attached [7] [15]. This chirality gives rise to two enantiomeric forms: (S)-1-p-menthene and (R)-1-p-menthene, which represent non-superimposable mirror images of the same molecular structure [7] [23]. The (S)-enantiomer, also designated as (-)-p-menth-1-ene or (-)-carvomenthene, has been isolated from natural sources and characterized through various spectroscopic methods [7] [15].
Vibrational circular dichroism spectroscopy has emerged as a powerful technique for determining the absolute configuration of menthene derivatives [15]. Experimental vibrational circular dichroism spectra compared with density functional theory calculated spectra have enabled the unambiguous assignment of stereochemical configurations in complex menthene systems [15] [20]. These studies have revealed that the absolute configuration determination requires careful consideration of conformational flexibility and the Boltzmann distribution of conformers [15] [20].
The optical activity of 1-menthene enantiomers provides a direct means of distinguishing between the stereoisomeric forms [19] [22]. Pure enantiomers rotate plane-polarized light in equal but opposite directions, with the specific optical rotation serving as a characteristic property for each stereoisomer [19]. The measurement of optical rotation has been employed in conjunction with computational methods to establish structure-activity relationships and validate stereochemical assignments [19] [43].
Table 3: Stereoisomeric Properties of 1-Menthene
| Stereoisomer | Configuration | Optical Rotation | ChemSpider ID |
|---|---|---|---|
| (S)-1-p-menthene | (S) | (-) | 9990090 [7] |
| (R)-1-p-menthene | (R) | (+) | - |
| Racemic mixture | (±) | 0 | 20367 [2] |
The absolute configuration of 1-menthene centers on the stereochemical arrangement at carbon 4, where the isopropyl group creates a chiral environment within the cyclohexene framework [15] [28]. The Cahn-Ingold-Prelog priority rules provide the systematic nomenclature for assigning R or S configurations based on the atomic number hierarchy of substituents attached to the chiral center [28]. For 1-menthene, the priority sequence places the isopropyl group as the highest priority substituent, followed by the carbon atoms of the cyclohexene ring [28].
Advanced computational methods have been employed to predict and validate the absolute configuration of 1-menthene stereoisomers [15] [30]. Density functional theory calculations using the B3LYP functional with appropriate basis sets have successfully reproduced experimental optical rotation values when conformational averaging is properly accounted for [15] [43]. These computational approaches have demonstrated that accurate prediction of chiroptical properties requires consideration of multiple conformers and their Boltzmann-weighted contributions [15] [43].
The relationship between absolute configuration and biological activity has been investigated through structure-activity studies of menthene derivatives [20] [43]. Enantiomeric excess measurements and chiral separation techniques have revealed that different stereoisomers can exhibit distinct biological properties, emphasizing the importance of stereochemical control in synthetic applications [20] [43]. These findings underscore the critical role of absolute configuration in determining the functional properties of chiral menthene compounds [20] [43].
Table 4: Chirality Analysis of 1-Menthene
| Parameter | Description | Method |
|---|---|---|
| Chiral Centers | 1 (at C-4) | Structural analysis [28] |
| Possible Stereoisomers | 2 enantiomers | Theoretical calculation [28] |
| Configuration Assignment | R/S nomenclature | Cahn-Ingold-Prelog rules [28] |
| Optical Activity | Dextrorotatory/Levorotatory | Polarimetry [19] |
| Absolute Configuration | Determined by VCD/X-ray | Experimental validation [15] |